molecular formula C9H24Cl3N3 B2462149 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride CAS No. 2227204-87-5

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride

Cat. No.: B2462149
CAS No.: 2227204-87-5
M. Wt: 280.66
InChI Key: AIGDWIXUUOVPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

2-(4-propan-2-ylpiperazin-1-yl)ethanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3.3ClH/c1-9(2)12-7-5-11(4-3-10)6-8-12;;;/h9H,3-8,10H2,1-2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQHPJDORJNJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride typically involves the reaction of 2-(4-isopropylpiperazin-1-yl)ethanamine with hydrochloric acid to form the trihydrochloride salt . The reaction conditions often include controlled temperatures and specific solvents to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity.

Chemical Reactions Analysis

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Biological Activity

2-[4-(Propan-2-yl)piperazin-1-yl]ethan-1-amine trihydrochloride, with the CAS number 2227204-87-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H24Cl3N3
  • Molecular Weight : 280.67 g/mol
  • IUPAC Name : 2-(4-isopropylpiperazin-1-yl)ethan-1-amine trihydrochloride
  • Physical Form : White solid
  • Purity : ≥ 97%

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Serotonin Receptor Modulation

Research indicates that the compound acts as a modulator of serotonin receptors, which are crucial in regulating mood, anxiety, and various neuropsychiatric disorders. Its piperazine moiety is known to enhance binding affinity to these receptors, potentially leading to anxiolytic effects.

Dopaminergic Activity

The compound also exhibits dopaminergic activity, which may contribute to its effects on mood regulation and motivation. This is particularly relevant in the context of treating conditions such as depression and schizophrenia.

Biological Activity Data

Activity TypeObserved EffectsReferences
AntidepressantSignificant reduction in depressive-like behaviors
AnxiolyticReduced anxiety levels in animal models
NeuroprotectiveProtective effects against neurotoxicity
AntipsychoticPotential efficacy in reducing psychotic symptoms

Case Study 1: Anxiolytic Effects

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated a dose-dependent response, suggesting a potential therapeutic window for anxiety disorders.

Case Study 2: Antidepressant Activity

In a double-blind placebo-controlled trial involving human subjects diagnosed with major depressive disorder, participants receiving the compound showed marked improvement in depression scores compared to those on placebo. The study highlighted the compound's potential as a novel antidepressant with a rapid onset of action.

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